[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate
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Overview
Description
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate is a complex organic compound with a unique structure. This compound features a combination of deuterium-labeled and non-labeled segments, making it valuable for various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate involves multiple stepsThe final step involves the incorporation of the tetradeuterio and trideuteriomethyl groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield deuterium-labeled alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate has several scientific research applications:
Chemistry: Used as a labeled compound in tracer studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The deuterium labeling allows for precise tracking of the compound’s distribution and transformation within biological systems .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(amino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate: Similar structure but lacks the hydroxyamino group.
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(methyl)propanoate: Similar structure but lacks the trideuteriomethyl group.
Uniqueness
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate is unique due to its combination of deuterium labeling and specific functional groups. This combination allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C13H19N3O7 |
---|---|
Molecular Weight |
336.35 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1/i1D3,2D3,6D |
InChI Key |
HTNPEHXGEKVIHG-OSSIWWFZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
Origin of Product |
United States |
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